molecular formula C8H16N2O4 B15014934 methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate

methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate

Cat. No.: B15014934
M. Wt: 204.22 g/mol
InChI Key: OQNSLWFDULDLQM-UHFFFAOYSA-N
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Description

Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate is a carbamate derivative characterized by a methoxycarbonyl-substituted amino group attached to a butyl chain. Its structure comprises a methyl carbamate group (-O(CO)OCH₃) linked to a butyl spacer terminating in a methoxycarbonylamino (-NH(CO)OCH₃) moiety. This compound is likely utilized as an intermediate in organic synthesis or pharmaceutical development due to its carbamate functionality, which is common in prodrugs and bioactive molecules .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

methyl N-[4-(methoxycarbonylamino)butyl]carbamate

InChI

InChI=1S/C8H16N2O4/c1-13-7(11)9-5-3-4-6-10-8(12)14-2/h3-6H2,1-2H3,(H,9,11)(H,10,12)

InChI Key

OQNSLWFDULDLQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCCCCNC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate can be synthesized through several methods. One common approach involves the reaction of an amine with a carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates . Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols . Additionally, methyl carbamate can be used as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions .

Industrial Production Methods

Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of nonmetallic regenerable reagents and CO2 capture agents, such as Si(OMe)4 and DBU, has been explored for the direct conversion of low-concentration CO2 into carbamates . This method is eco-friendly and does not require the addition of metal complex catalysts or metal salt additives.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate involves strategic functionalization of its carbamate and amine groups. Key reactions include:

Carbamate Formation

  • Reagents : Methoxycarbonyl chloride or activated carbonates (e.g., p-nitrophenyl chloroformate) react with primary or secondary amines to form carbamates. For example, mixed carbonates like benzotriazole-based reagents (e.g., BTBC) facilitate efficient alkoxycarbonylation of amines under mild conditions .

  • Conditions : Reactions typically proceed in aprotic solvents (e.g., acetonitrile) with catalytic bases like DMAP or pyridine to neutralize HCl byproducts .

Hydrolysis

  • Acidic Hydrolysis : The carbamate group undergoes cleavage under acidic conditions (e.g., HCl/H<sub>2</sub>O) to yield methanol, CO<sub>2</sub>, and the corresponding amine .

  • Basic Hydrolysis : In alkaline media (e.g., NaOH), hydrolysis produces methanol and a sodium salt of the amine-carbamic acid intermediate .

Transesterification

  • Alcohol Exchange : Reacting with alcohols (e.g., ethanol) in the presence of acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) replaces the methoxy group with alternative alkoxy moieties, enabling structural diversification .

Reaction Mechanisms

The reactivity of this compound is governed by its bifunctional nature:

Nucleophilic Attack at the Carbonyl

  • The carbamate carbonyl is susceptible to nucleophilic attack by amines, alcohols, or thiols. For example, reaction with aliphatic amines yields substituted ureas via intermediate isocyanate formation .

Radical Pathways

  • Under oxidative conditions (e.g., hypervalent iodine reagents like PhICl<sub>2</sub>), the compound participates in radical-mediated cyclization or halogenation reactions, forming heterocyclic scaffolds .

Biological Interaction and Functionalization

The compound’s carbamate group enhances its pharmacological potential through targeted modifications:

Antiviral Activity

  • Structural analogs with similar carbamate frameworks exhibit antiviral properties by inhibiting viral protease enzymes. For instance, derivatives containing imidazole and pyrrolidine motifs show efficacy against hepatitis C virus .

Enzymatic Stability

  • The methoxycarbonyl group improves metabolic stability by resisting enzymatic hydrolysis compared to ester analogs, as demonstrated in pharmacokinetic studies.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for carbamate synthesis, applicable to this compound:

Method Reagents Yield Conditions Reference
Mixed Carbonate AlkoxycarbonylationBTBC, DMAP, ROH75–90%RT, CH<sub>3</sub>CN
CO<sub>2</sub> CaptureDBU, Si(OMe)<sub>4</sub>, Amines60–85%80°C, 12 h
Mannich ReactionParaformaldehyde, Amine HCl50–70%THF, reflux

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and methylamine .

  • Photolytic Degradation : UV exposure induces cleavage of the carbamate bond, forming secondary amines and carbonyl byproducts .

Scientific Research Applications

Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate is a chemical compound with a molecular weight of approximately 218.26 g/mol. It features a carbamate functional group, characterized by an amine and a carbonyl group, making it a carbamate derivative. The compound includes a butyl chain and a methoxycarbonyl group attached to the nitrogen, contributing to its properties and potential applications in medicinal chemistry and pharmacology.

Potential Applications

This compound has potential applications in pharmaceutical development due to its antiviral properties. Compounds with similar structures have been studied for their efficacy in treating conditions like hepatitis C virus infections, suggesting that this compound could be further explored in this context.

Pharmaceutical Development

  • Antiviral Properties Preliminary studies suggest that this compound may possess antiviral properties, particularly against certain viral infections. The presence of the methoxycarbonyl group enhances its interaction with biological targets, potentially leading to effective therapeutic outcomes.
  • Hepatitis C Virus (HCV) Treatment Compounds with similar structures have been studied for their efficacy in treating conditions like hepatitis C virus infections, indicating that this compound could be explored further in this context. The compound methyl ((is)-1-(((2S)-2-(5-(4′-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate is useful for the treatment of HCV infection .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with various biological targets. Techniques such as enzyme assays and molecular modeling are often employed in these studies . Such studies are crucial for establishing the therapeutic potential and safety profile of this compound.

Carbamate Derivatives

This compound shares structural similarities with other compounds within the carbamate class.
Here are some comparable compounds:

Compound NameUnique Features
Methyl N-{4-(methoxycarbonyl)phenyl}carbamateContains a phenyl ring instead of butyl; studied for similar antiviral properties
Methyl N-(2-methoxyphenyl)carbamateFeatures a methoxy group on a phenolic ring; used in agricultural applications
Ethyl N-(4-methoxyphenyl)carbamateEthanol instead of methyl; varies in solubility and reactivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

a) MethylN-{4-[(4-Methoxyphenyl)Amino]Butyrate ()
  • Key Differences: The methoxycarbonylamino group in the target compound is replaced with a 4-methoxyphenylamino group.
  • This substitution could influence solubility and target affinity .
b) Glyburide Related Compound B ()
  • Structure: Methyl {{4-{2-[(5-chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate.
  • Key Differences : Incorporates a sulfonyl group and a 5-chloro-2-methoxybenzoyl moiety.
  • The chloro-methoxybenzoyl group adds lipophilicity, which may improve membrane permeability compared to the simpler butyl chain in the target compound .
c) Benzyl (4-Oxooct-7-en-1-yl)Carbamate ()
  • Key Differences : Features a benzyl carbamate and an α,β-unsaturated ketone (oxooctenyl chain).
  • The conjugated ketone could participate in Michael addition reactions, a reactivity absent in the target compound .
d) Thiazole-Containing Carbamates ()
  • Example: N~2~-(Methyl{[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl}carbamoyl)-N-(4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}butyl)-L-valinamide (MW: 524.7 g/mol).
  • Key Differences : Incorporates thiazole heterocycles and a valinamide group.
  • Implications : Thiazole rings enhance metabolic stability and enable metal coordination, while the valinamide moiety introduces chirality, critical for enzymatic interactions. These features contrast with the target compound’s linear, achiral structure .

Physicochemical Properties

Property Target Compound Glyburide Related Compound B Thiazole-Containing Carbamate ()
Molecular Weight ~220 g/mol (estimated) ~370 g/mol 524.7 g/mol
Polar Groups 2 carbamates Sulfonyl, carbamate, benzoyl Thiazole, carbamate, amide
Solubility Moderate (polar solvents) Low (lipophilic substituents) Low (high MW, heterocycles)
Stability Prone to hydrolysis Stable sulfonyl group Enhanced by thiazole rings

Biological Activity

Methyl N-{4-[(methoxycarbonyl)amino]butyl}carbamate, referred to as M4 , is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₉H₁₃N₃O₄
  • CAS Number : Not specified in search results

M4 has been reported to exhibit multiple mechanisms of action, primarily through its interaction with key proteins involved in neurodegenerative processes. Notably, it acts as both a β-secretase and acetylcholinesterase inhibitor, which are crucial in the pathology of Alzheimer's disease.

  • β-Secretase Inhibition : M4 inhibits the enzyme β-secretase, reducing the formation of amyloid-beta peptides (Aβ), which are implicated in Alzheimer's disease progression.
  • Acetylcholinesterase Inhibition : By inhibiting acetylcholinesterase, M4 increases acetylcholine levels, potentially improving cognitive functions impaired in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. When astrocytes were treated with Aβ alone, cell viability dropped significantly; however, co-treatment with M4 improved cell viability by approximately 43% compared to controls (62.98 ± 4.92% viability) .

In Vivo Studies

In vivo studies using a scopolamine-induced model of Alzheimer's disease revealed that M4 could moderate Aβ deposition. Although it did not show as significant an effect as galantamine, both compounds reduced the presence of Aβ plaques compared to the scopolamine group .

Table 1: Summary of Biological Activity Findings

Study TypeTreatmentOutcomeNotes
In VitroM4 + Aβ62.98% cell viabilitySignificant protection against toxicity
In VivoM4Reduced Aβ plaquesLess effective than galantamine

Case Studies and Research Findings

  • Astrocyte Protection Against Aβ : A study indicated that M4 significantly increased the viability of astrocytes exposed to Aβ peptides. The mechanism involved a reduction in TNF-α levels and oxidative stress markers .
  • Oxidative Stress Modulation : M4 treatment resulted in lower malondialdehyde (MDA) levels in brain homogenates compared to scopolamine-treated groups, indicating its potential antioxidant properties .
  • Comparative Efficacy : While M4 showed promise in reducing amyloid aggregation, it was less effective than established treatments like galantamine in vivo. Further research is needed to optimize its formulation for better bioavailability and efficacy .

Q & A

Q. Methodological Considerations :

  • Solvent Choice : Ethyl acetate (EtOAc) is preferred for its balance of polarity and low reactivity, achieving yields of ~87% under mild conditions (20°C, 2 hours) .
  • Catalysts : Use of 4-methylmorpholine-2,6-dione as a catalyst enhances reaction efficiency .
  • Purity Control : Post-synthesis purification via column chromatography or recrystallization minimizes byproducts.

Q. Table 1: Reaction Conditions and Yields

StepReagent/CatalystSolventTemp. (°C)Yield (%)
1Methoxycarbonyl chlorideTHF0–2585–90
2Tosyl chlorideDCM0–592
3MethoxycarbonylamineEtOAc2087

How can computational methods like DFT and NBO analysis be applied to predict the electronic properties and stability of this compound?

Q. Advanced Research Focus

  • DFT Calculations : Geometry optimization at the B3LYP/6-31G(d,p) level provides bond lengths and angles consistent with crystallographic data. For example, the C=O bond length is calculated as 1.21 Å, aligning with XRD measurements .
  • NBO Analysis : Reveals hyperconjugative interactions stabilizing the carbamate moiety. The LP(O) → σ*(N-C) interaction contributes ~15 kcal/mol stabilization .
  • HOMO-LUMO Analysis : A narrow energy gap (ΔE ≈ 4.5 eV) suggests potential charge-transfer reactivity, relevant for understanding its interaction with biological targets .

Q. Methodology :

Use Gaussian 09 for DFT/NBO calculations.

Validate results against experimental FT-IR and XRD data.

Compare with similar carbamates (e.g., tert-butyl derivatives) to identify electronic trends .

What spectroscopic techniques are most effective for characterizing this compound, and how should experimental data be reconciled with computational predictions?

Q. Basic/Advanced Research Focus

  • FT-IR : Key peaks include N-H stretching (3340 cm⁻¹) and C=O vibrations (1705 cm⁻¹). Discrepancies between experimental and computed frequencies (>10 cm⁻¹) may indicate solvent effects or anharmonicity .
  • NMR : ¹H NMR shows triplet signals for the butyl chain (δ 1.45–1.65 ppm) and singlet for methoxy groups (δ 3.70 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 248.

Q. Reconciling Data :

  • Adjust computational solvent models (e.g., PCM for DMSO) to match experimental conditions.
  • Re-examine sample purity if deviations exceed 5% .

How does the compound's stability vary under different pH and temperature conditions, and what analytical methods are suitable for monitoring degradation?

Q. Advanced Research Focus

  • pH Stability : Degrades rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions via hydrolysis of the carbamate group.
  • Thermal Stability : Stable at ≤25°C but decomposes above 80°C, forming methylamine and CO₂ .

Q. Analytical Methods :

  • HPLC : Monitor degradation products using a C18 column and UV detection (λ = 254 nm).
  • TGA/DSC : Quantify thermal decomposition onset at 82°C .

Q. Table 2: Stability Profile

ConditionHalf-Life (Days)Major Degradants
pH 2.0, 25°C2Methylamine, CO₂
pH 7.4, 25°C30None detected
pH 10.0, 25°C54-Aminobutanol

What strategies are recommended for resolving contradictions in crystallographic data obtained for this compound?

Q. Advanced Research Focus

  • Twinning Analysis : Use SHELXL to detect twinning ratios (e.g., Hooft parameter > 0.4 indicates twinning) .
  • Data Re-measurement : Collect high-resolution data (d-spacing < 0.8 Å) to reduce noise.
  • Software Cross-Validation : Compare refinement results from SHELX and Olex2 to identify systematic errors .

Case Study : A reported R-factor discrepancy (R₁ = 0.05 vs. 0.08) was resolved by re-processing data with TWINABS, confirming a twin law of (-h, -k, l) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.